molecular formula C17H18N4O2S2 B2944795 5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol CAS No. 1226450-87-8

5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol

Cat. No. B2944795
CAS RN: 1226450-87-8
M. Wt: 374.48
InChI Key: HQFGOPATISIBPZ-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol is a useful research compound. Its molecular formula is C17H18N4O2S2 and its molecular weight is 374.48. The purity is usually 95%.
BenchChem offers high-quality 5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-6-methyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Novel derivatives of pyrimidinol and thiopyrimidine have been synthesized, with studies focusing on their spectral characteristics and potential for biological activity. These compounds, characterized by elemental analysis and spectral studies, are designed for antimicrobial, antifungal, and anthelmintic applications (Rajesh Kumar & Y. Joshi, 2010); (Marcin Stolarczyk et al., 2018).

Biological Applications

  • The cytotoxic activity of novel thiopyrimidine derivatives has been explored, revealing their potential against various cancer cell lines, highlighting the significance of structural variation on biological activity (Marcin Stolarczyk et al., 2018).
  • Studies on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs have demonstrated their effectiveness as glutaminase inhibitors, presenting an opportunity for cancer treatment through enzyme inhibition (K. Shukla et al., 2012).
  • Compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents, indicating the broad spectrum of potential applications for similar chemical structures in combating bacterial infections (M. E. Azab et al., 2013).

Antimicrobial and Anticancer Potential

  • Pyrazolopyrimidine derivatives have been investigated for their antimicrobial and anticancer properties, demonstrating the versatility of pyrimidinol-related compounds in addressing significant health challenges (A. Rahmouni et al., 2016).

Corrosion Inhibition

  • The corrosion inhibition properties of oxadiazole derivatives for mild steel in acidic conditions have been assessed, showcasing the application of these compounds beyond biological activities, into materials science and engineering (P. Ammal et al., 2018).

properties

IUPAC Name

5-ethyl-4-methyl-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S2/c1-4-13-10(2)18-17(20-16(13)22)25-9-14-19-15(21-23-14)11-5-7-12(24-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFGOPATISIBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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